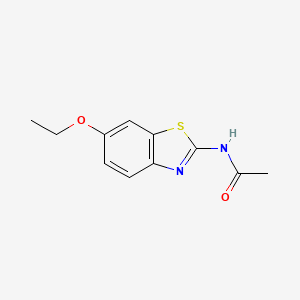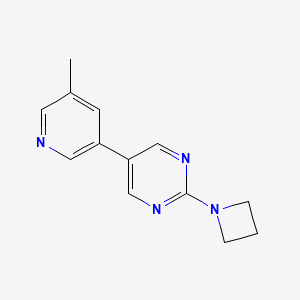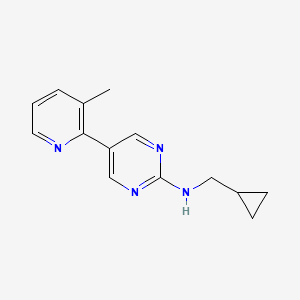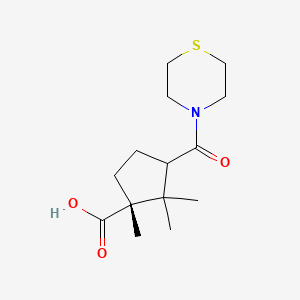
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine (MSMPP) is a pyrimidine derivative that has been widely studied in the scientific community. It has been used as a model compound in many synthetic and biological studies, as well as in numerous laboratory experiments. MSMPP is a promising compound with a wide range of applications, from pharmaceuticals to agriculture.
科学研究应用
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is a valuable tool for scientific research. It has been used in a variety of studies, including those related to medicinal chemistry, drug discovery, and structural biology. It has also been used in studies of enzyme inhibition, enzyme catalysis, and protein-ligand interactions. In addition, 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has been used in studies of metal-catalyzed organic transformations, and in the study of organic reaction mechanisms.
作用机制
The mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is still not completely understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It has been shown to interact with cysteine proteases, and to inhibit the activity of certain enzymes. It has also been shown to interact with DNA and RNA, and to affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine are still under investigation. However, it has been shown to have an effect on the activity of certain enzymes, as well as on the expression of certain genes. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
实验室实验的优点和局限性
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively inexpensive to purchase. However, there are some limitations to its use in laboratory experiments. It is relatively insoluble in water, and it is not very soluble in organic solvents. In addition, it is sensitive to light and air, and it can be degraded by certain enzymes.
未来方向
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine research. These include the development of new synthesis methods, the investigation of its mechanism of action, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine, agriculture, and other areas. In addition, further research could be conducted into its structure-activity relationships, as well as its potential interactions with other molecules.
合成方法
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, where a nucleophile such as a sulfide ion reacts with an electrophile such as 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature, and the product is purified using column chromatography. Other methods for synthesizing 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine include the use of Grignard reagents, base-catalyzed reactions, and cyclization reactions.
属性
IUPAC Name |
5-methyl-2-methylsulfanyl-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-7-11-10(14-2)12-9(8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNZIMQWEPAKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)


![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)